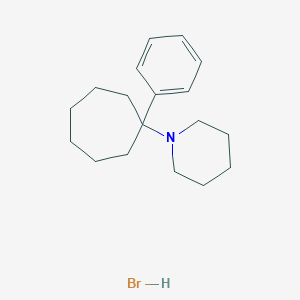

1-(1-Phenylcycloheptyl)piperidine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

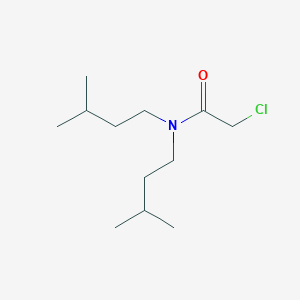

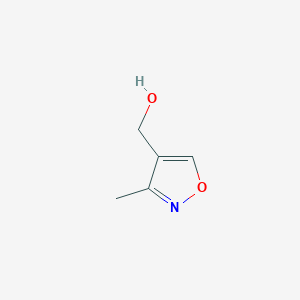

1-(1-Phenylcycloheptyl)piperidine (PCP) is a tricyclic compound with an aromatic ring that can create a negative charge area, a fundamental heterocyclic nitrogen ring that bears a local positive charge, and a cycloalkyl ring that has a lipophilic character . This compound and its analogs are very potent and vastly abused psychotomimetic drugs that affect the central nervous system .

Synthesis Analysis

Some analogs of PCP are prepared by replacements in substitution on this tricyclic structure for obtaining new ones with extra analgesic activities . New derivatives were synthesized with changing of substituting on aromatic, cyclohexyl, and amine moieties of PCP .Molecular Structure Analysis

The molecular weight of 1-(1-Phenylcycloheptyl)piperidine hydrobromide is 338.3 g/mol. The crystal and molecular structure of 1-(1-Phenylcyclohexyl)piperidine hydrochloride is monoclinic with space group P21/c .Chemical Reactions Analysis

In vivo evaluation of acute and chronic pain activities of the new compounds were carried out by applying tail immersion and formalin tests on mice . The results suggested compounds II and IV showed better activity to decrease acute thermal and chemical pains, respectively, compared with other compounds (III) and PCP animal groups .Physical And Chemical Properties Analysis

The molecular weight of 1-(1-Phenylcycloheptyl)piperidine hydrobromide is 338.3 g/mol.Applications De Recherche Scientifique

Analgesic Activity

Field

Application

PCP and its analogs have been studied for their analgesic (pain-relieving) properties .

Methods

New analogs of PCP were synthesized by modifying the structures in its tricyclic system . The acute and chronic pain activities of these new drugs were studied using the tail immersion and formalin tests on mice .

Results

The results suggested that some of the new compounds showed better activity in decreasing acute thermal and chemical pains compared to PCP .

Safety And Hazards

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The synthesis and pharmacological application of piperidine derivatives have been the subject of several reviews .

Propriétés

IUPAC Name |

1-(1-phenylcycloheptyl)piperidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHIYZZOMZCVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144771 |

Source

|

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylcycloheptyl)piperidine hydrobromide | |

CAS RN |

102207-05-6 |

Source

|

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)